molecular formula C9H9N4NaO2S B6603062 sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate CAS No. 2230799-54-7

sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate

Cat. No. B6603062
CAS RN: 2230799-54-7
M. Wt: 260.25 g/mol
InChI Key: UHYOZRVCNZIWCJ-UHFFFAOYSA-M
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Description

Sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate is a chemical compound with the CAS Number: 2230799-54-7 . It has a molecular weight of 260.25 and its IUPAC name is sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4O2S.Na/c1-6-5-7(2)13(12-6)8-3-4-9(11-10-8)16(14)15;/h3-5H,1-2H3,(H,14,15);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is -10 degrees .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate has demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Researchers have explored its potential as a novel therapeutic agent against this neglected tropical disease.

Antimalarial Properties

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health challenge. Sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate derivatives (compounds 14 and 15) showed promising inhibition effects against Plasmodium berghei. Compound 15 achieved an impressive 90.4% suppression, highlighting its potential as an antimalarial agent . Further investigations could lead to novel treatments for malaria.

Bipyridine Ligand for Actinide/Lanthanide Separation

In a different context, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine (a related compound) has been explored as a ligand for actinide (III)/lanthanide (III) separation. Researchers investigated its unique fingerprint in this application . While not directly the same compound, this highlights the broader utility of pyrazole-based derivatives in diverse fields.

Biological Activity Derivatives

Derivatives based on 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-yl]thio}acetohydrazide have been synthesized for potential biological activity. These compounds represent a non-fused biheterocyclic system with a wide spectrum of bioactivity . Further studies could uncover additional applications in drug discovery and medicinal chemistry.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Mechanism of Action

Target of Action

A related compound was found to have a desirable fitting pattern in the lmptr1 pocket , which could suggest a potential target

Mode of Action

It is suggested that the compound may interact with its target in a way that results in a lower binding free energy . This could potentially lead to changes in the target’s function or activity.

Pharmacokinetics

A related compound was found to have very high solubility in saline at ph 7 , which could suggest good bioavailability

properties

IUPAC Name

sodium;6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S.Na/c1-6-5-7(2)13(12-6)8-3-4-9(11-10-8)16(14)15;/h3-5H,1-2H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYOZRVCNZIWCJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)S(=O)[O-])C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N4NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate

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